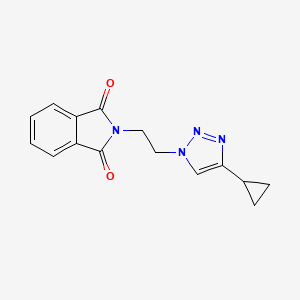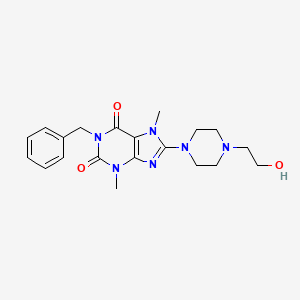
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Psychotropic Potential
Research has demonstrated the development of 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating possible psychotropic activity. These compounds, through modification of arylalkyl/allyl substituents, show promise for designing new serotonin (5-HT) ligands with antidepressant- and anxiolytic-like activities, thereby contributing to the understanding of mixed 5-HT receptor ligands' advantages in psychotropic drug development (Chłoń-Rzepa et al., 2013).
Antimicrobial and Antituberculosis Activity
A study on purine connected piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis has shown that certain analogues possess greater potencies relative to Ethambutol, a current clinical drug. This finding underscores the potential of purine derivatives in the treatment of tuberculosis by targeting MurB to disrupt peptidoglycan biosynthesis (Konduri et al., 2020).
Anticancer Research
The exploration of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has revealed significant antibacterial and biofilm inhibition activities, in addition to MurB enzyme inhibition. This suggests a potential role in combating bacterial resistance and the development of new antibacterial agents with a focus on MRSA and VRE strains, indicating their relevance in cancer research for their possible dual role in targeting cancer cells and preventing bacterial infections in immunocompromised patients (Mekky & Sanad, 2020).
Synthesis and Biological Activity
Another area of research involves the synthesis of diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328, showing modest antiviral activity against influenza A (H1N1) virus. This highlights the chemical compound's potential application in the development of antiviral agents, broadening its research applications beyond the initially targeted serotonin receptors (Wang et al., 2013).
Eigenschaften
IUPAC Name |
1-benzyl-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-22-16-17(21-19(22)25-10-8-24(9-11-25)12-13-27)23(2)20(29)26(18(16)28)14-15-6-4-3-5-7-15/h3-7,27H,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEHLCODVPZNMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCN(CC3)CCO)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)

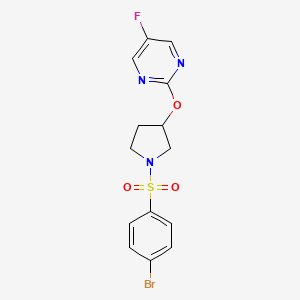
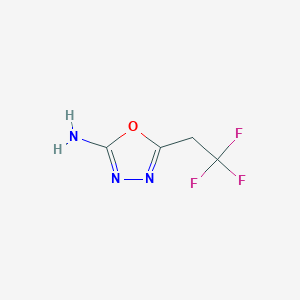
![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
![3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358817.png)
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)

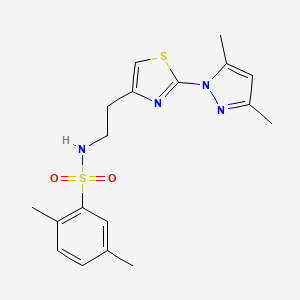
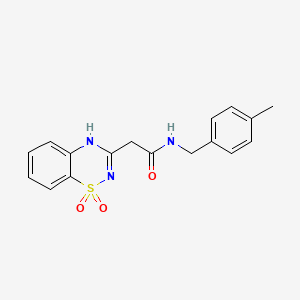


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
